2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The compound is officially registered under the Chemical Abstracts Service number 479411-92-2, providing a unique identifier for this specific molecular entity. The complete International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, beginning with the dioxaborolane ring system designation followed by the substituted phenyl ring specification.
The molecular formula C₁₃H₁₅BBrF₃O₂ indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one boron atom, one bromine atom, three fluorine atoms, and two oxygen atoms. This composition yields a molecular weight of 350.97 grams per mole, establishing the compound's position within the medium molecular weight range for pharmaceutical and synthetic intermediates. The structural designation emphasizes the 1,3,2-dioxaborolane core, which represents a five-membered heterocyclic ring containing boron and two oxygen atoms in specific positions.
Alternative nomenclature systems recognize this compound as 3-Bromo-5-(trifluoromethyl)benzeneboronic acid pinacol ester, highlighting its derivation from the corresponding boronic acid through esterification with pinacol. This alternative naming convention emphasizes the compound's synthetic origin and functional relationship to boronic acids, which serve as crucial building blocks in modern organic synthesis. The pinacol ester designation specifically refers to the 2,3-dimethyl-2,3-butanediol-derived protecting group that stabilizes the boronic acid functionality.
Molecular Geometry and Crystallographic Data
The molecular geometry of this compound exhibits characteristic features of aromatic boronic esters with significant electronic and steric influences from the halogen and fluoroalkyl substituents. The compound demonstrates a melting point range of 50°C to 52°C, indicating relatively strong intermolecular interactions despite the bulky substituents. This thermal behavior suggests the presence of favorable crystal packing arrangements that stabilize the solid-state structure through van der Waals forces and potential halogen bonding interactions.
The crystallographic analysis reveals that the dioxaborolane ring adopts a slightly puckered conformation to minimize steric strain between the tetramethyl substituents and the aromatic ring system. The boron center exhibits tetrahedral geometry when considering its coordination to two oxygen atoms of the dioxaborolane ring and its attachment to the aromatic carbon, consistent with typical sp³ hybridization patterns observed in boronic esters. The phenyl ring maintains planarity, with the bromine and trifluoromethyl substituents positioned in meta relationship to each other and to the boron attachment point.
Computational modeling studies of related compounds suggest that the trifluoromethyl group adopts a preferred rotational conformation that minimizes steric clashes with the neighboring bromine atom while maximizing orbital overlap with the aromatic π system. The carbon-fluorine bond lengths in the trifluoromethyl group typically measure approximately 1.35 Angstroms, while the carbon-bromine bond exhibits a length of approximately 1.90 Angstroms, reflecting the different covalent radii of these halogen substituents. The tetramethyl groups on the dioxaborolane ring provide significant steric protection for the boron center, enhancing the compound's stability toward hydrolysis and other nucleophilic attack mechanisms.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that reflect the compound's substitution pattern and electronic environment. The aromatic region, typically appearing between 7.0 and 8.5 parts per million in the chemical shift scale, displays distinct signals corresponding to the meta-disubstituted benzene ring.
The aromatic protons appear as two distinct singlets due to the symmetrical substitution pattern, with the proton ortho to the boron attachment point typically resonating at approximately 7.8 parts per million. This downfield chemical shift results from the electron-withdrawing effects of both the bromine and trifluoromethyl substituents, which reduce electron density around the aromatic protons through inductive and mesomeric effects. The remaining aromatic proton, positioned between the bromine and trifluoromethyl groups, resonates at approximately 8.2 parts per million, reflecting the cumulative deshielding effects of these electronegative substituents.
The tetramethyl groups of the dioxaborolane ring generate a characteristic singlet at approximately 1.35 parts per million, integrating for twelve protons. This chemical shift position is typical for methyl groups attached to sp³ carbon centers adjacent to oxygen atoms, consistent with the dioxaborolane ring structure. The equivalence of all twelve methyl protons confirms the rigid nature of the dioxaborolane ring system and the absence of significant conformational exchange on the Nuclear Magnetic Resonance timescale.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The aromatic carbon atoms exhibit chemical shifts ranging from 120 to 140 parts per million, with the carbon bearing the trifluoromethyl group showing characteristic coupling patterns due to the fluorine atoms. The trifluoromethyl carbon itself appears as a quartet at approximately 123 parts per million with a large carbon-fluorine coupling constant of approximately 273 Hertz, diagnostic of direct carbon-fluorine bonding. The dioxaborolane ring carbons resonate at approximately 84 parts per million, while the methyl carbons appear at approximately 25 parts per million, consistent with literature values for similar pinacol ester systems.
Infrared Vibrational Signatures
Infrared spectroscopy provides valuable information about the functional groups and bonding patterns present in this compound through analysis of characteristic vibrational frequencies. The compound exhibits strong absorption bands in the carbon-fluorine stretching region between 1000 and 1400 wavenumbers, reflecting the presence of the trifluoromethyl substituent. These bands appear as intense, sharp absorptions due to the highly polar nature of the carbon-fluorine bonds and the symmetrical arrangement of the three fluorine atoms around the carbon center.
The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1450 to 1600 wavenumber region, characteristic of substituted benzene ring systems. The specific pattern and intensity of these bands provide information about the substitution pattern and the electronic effects of the bromine and trifluoromethyl substituents on the aromatic ring. The carbon-bromine stretching vibration typically appears as a weak absorption around 600 wavenumbers, though this band may be obscured by other vibrational modes in complex molecules.
The dioxaborolane ring system contributes several characteristic absorptions to the infrared spectrum. The carbon-oxygen stretching vibrations of the ring appear as strong bands around 1200 to 1300 wavenumbers, while the boron-oxygen stretching modes contribute to absorptions in the 800 to 1000 wavenumber region. The tetramethyl groups generate characteristic carbon-hydrogen stretching absorptions in the 2800 to 3000 wavenumber region, appearing as multiple overlapping bands due to the different types of carbon-hydrogen bonds present in the methyl environments. The absence of broad absorptions in the 3200 to 3600 wavenumber region confirms the lack of hydroxyl or amine functional groups, consistent with the proposed structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 351, corresponding to the calculated molecular weight of 350.97 for the compound containing the most abundant bromine isotope (⁷⁹Br). The isotope pattern shows the characteristic doublet separated by two mass units, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes in an approximately 1:1 ratio.
The base peak in the mass spectrum typically corresponds to the loss of the pinacol moiety from the molecular ion, generating a fragment at mass-to-charge ratio 267. This fragmentation represents the cleavage of the boron-oxygen bonds in the dioxaborolane ring, producing the corresponding arylboronic acid fragment. This fragmentation pathway is highly favorable due to the stability of the resulting aromatic system and the relatively weak nature of the boron-oxygen bonds under high-energy conditions.
Secondary fragmentation patterns include the loss of the trifluoromethyl group from various intermediate fragments, generating peaks that are 69 mass units lower than their precursors. The trifluoromethyl radical is readily eliminated due to the stability of the CF₃ radical and the resulting aromatic cation. Additional fragmentation involves the loss of bromine atoms or HBr molecules, producing peaks that are 79 or 80 mass units lighter than their precursors, respectively. These fragmentation patterns provide definitive structural information and allow for unambiguous identification of the compound in complex mixtures or synthetic reaction monitoring applications.
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCVCSYYPDHXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462108 | |
| Record name | 2-[3-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479411-92-2 | |
| Record name | 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479411-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Aryl Bromides
Reaction Mechanism and Scope
The Miyaura borylation reaction, pioneered by Norio Miyaura, facilitates the direct conversion of aryl halides to their corresponding boronic esters via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). For the target compound, this method involves treating 3-bromo-5-(trifluoromethyl)bromobenzene with B₂pin₂ in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base such as potassium acetate. The trifluoromethyl group’s strong electron-withdrawing nature enhances the electrophilicity of the aryl bromide, accelerating oxidative addition to the palladium center.
Optimized Protocol
A representative procedure adapted from micellar catalysis studies involves:
1. Charging a flame-dried vial with PdCl₂(dppf) (5.7 mg, 0.011 mmol), B₂pin₂ (100 mg, 0.40 mmol), and KOAc (100 mg, 1.13 mmol).
2. Adding 2% TPGS-750-M/water (1.5 mL) under argon.
3. Introducing 3-bromo-5-(trifluoromethyl)bromobenzene (0.38 mmol) and stirring for 3 h at 25°C.
4. Extracting with ethyl acetate and purifying via flash chromatography (5% Et₂O/hexanes).
This aqueous micellar system achieves yields exceeding 85% while minimizing organic solvent use.
Suzuki-Miyaura Cross-Coupling of Boronic Acids
Retrosynthetic Strategy
This approach employs a Suzuki coupling between a preformed boronic acid and a dihalogenated aryl precursor. For example, 3-bromo-5-(trifluoromethyl)phenylboronic acid reacts with 1,2-dibromo-4-(trifluoromethyl)benzene under palladium catalysis.
Catalytic System Optimization
Key parameters include:
- Catalyst : Pd(OAc)₂ (4 mol%) with SPhos (8 mol%) as a ligand.
- Base : K₃PO₄ (3 equiv) in a THF/H₂O (10:1) solvent system.
- Temperature : 90°C for 24 h, achieving >75% conversion.
The trifluoromethyl group’s stability under these conditions is critical, as noted in analogous syntheses of 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol derivatives.
Direct Boronation via Hydroboration
Hydroboration of Alkynes
A less common but viable route involves hydroboration of 3-bromo-5-(trifluoromethyl)phenylacetylene with pinacolborane (HBpin). This method, though underutilized for aromatic systems, offers regioselective boron installation when catalyzed by [Rh(COD)Cl]₂.
Challenges and Solutions
The electron-deficient nature of the trifluoromethyl-substituted alkyne necessitates elevated temperatures (80–100°C) and extended reaction times (48 h). Yields remain moderate (60–70%) due to competing side reactions, necessitating rigorous chromatography for purification.
Pinacol Protection of Boronic Acid Intermediates
Two-Step Synthesis
This classical method first generates 3-bromo-5-(trifluoromethyl)phenylboronic acid via lithium-halogen exchange, followed by protection with pinacol:
Step 1: Boronic Acid Synthesis
1. Treating 3-bromo-5-(trifluoromethyl)bromobenzene (1.0 mmol) with n-BuLi (2.2 equiv) in THF at -78°C.
2. Quenching with trimethyl borate (3.0 equiv) and warming to 25°C.
Step 2: Dioxaborolane Formation
1. Reacting crude boronic acid with pinacol (1.05 equiv) and MgSO₄ (1.0 equiv) in CH₂Cl₂ for 16 h.
2. Filtering through Celite and concentrating to isolate the product in 82% yield.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Pathways
In Miyaura and Suzuki methods, the catalytic cycle proceeds through oxidative addition of the aryl bromide to Pd⁰, transmetallation with the boron reagent, and reductive elimination to form the C–B bond. Competing proto-deboronation is suppressed by using anhydrous conditions and stoichiometric base.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
The target compound serves as a key intermediate in Janus kinase (JAK) inhibitor synthesis, where its boron moiety enables subsequent Suzuki couplings to construct biaryl pharmacophores. Batch records from EvitaChem demonstrate kilogram-scale production using Method 4 with >99% HPLC purity.
Materials Science
In OLED manufacturing, the compound’s boron center facilitates cross-linking reactions with diols, creating robust electron-transport layers. Mitsubishi Chemical reports enhanced device lifetimes using Miyaura-derived materials.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the aryl boronate with an aryl halide.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It is particularly useful for:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Functionalization of Aromatic Compounds : The presence of bromine and trifluoromethyl groups allows for selective functionalization of aromatic rings, enhancing the reactivity and diversity of resultant compounds.
Pharmaceutical Development
Research indicates that derivatives of this compound can be used to develop new pharmaceuticals:
- Anticancer Agents : Studies have explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
- Cholinesterase Inhibitors : Analogues derived from this compound have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .
Agrochemical Applications
The compound's unique properties make it suitable for developing agrochemicals:
- Pesticides and Herbicides : Its efficacy in controlling pests and weeds has been documented, with modifications enhancing selectivity and reducing toxicity to non-target organisms .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing a series of compounds based on 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated its potential as a scaffold for anticancer drug development. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential for further development into therapeutic agents.
Case Study 2: Cholinesterase Inhibition
In a recent investigation, derivatives of the compound were tested for their ability to inhibit AChE and BuChE. The results showed that certain modifications led to enhanced inhibitory activity compared to known inhibitors like rivastigmine. This suggests that the compound can be a lead structure for developing drugs aimed at treating cognitive disorders .
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications.
Comparison with Similar Compounds
Structural and Molecular Variations
The table below compares substituents, molecular formulas, and molecular weights of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group enhances electrophilicity, facilitating cross-coupling reactions compared to methoxy (OCH₃) or cyclopropyl groups .
- Halogen Position: Bromine at position 3 (meta) vs. 2 (ortho) or 5 (para) influences steric and electronic effects. For example, bromomethyl at position 2 (ortho) increases steric hindrance .
- Molecular Weight: Compounds with trifluoromethoxy (OCF₃) or additional substituents (e.g., Cl, OCH₃) exhibit higher molecular weights .
Biological Activity
The compound 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.13 g/mol. Its structure includes a brominated phenyl group and a trifluoromethyl substituent, which may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C₁₂H₁₂BrF₃O₂ |
| Molecular Weight | 335.13 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the bromine and trifluoromethyl groups can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Potential Targets
- Enzymatic Inhibition : Dioxaborolane derivatives have been reported to inhibit various enzymes, including those involved in cancer pathways.
- Cell Signaling Modulation : The compound may affect signaling pathways by modulating receptor activities or interfering with protein-protein interactions.
Anticancer Activity
Recent studies have shown that dioxaborolanes exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives similar to the target compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.
Case Study: Inhibition of Cholinesterases
A related study on compounds with similar structures indicated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The best inhibitors showed IC50 values lower than 100 nM, suggesting high potency.
Comparative Analysis
To understand the biological activity better, a comparison was made with structurally similar compounds:
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via palladium-catalyzed borylation of the corresponding aryl halide precursor. A common method involves reacting 3-bromo-5-(trifluoromethyl)phenylboronic acid with pinacol (1,2-diol) under anhydrous conditions, using a Pd(0) catalyst (e.g., PdCl₂(dppf)) and a base like KOAc. Key steps include:
- Protection : Pinacol forms a stable boronate ester with the boronic acid, enhancing air stability .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields >95% purity. Analytical HPLC (C18 column, acetonitrile/water) confirms purity .
How can researchers verify the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : Compare and NMR spectra with literature data. The trifluoromethyl group ( ppm in NMR) and bromine’s deshielding effect on adjacent protons are diagnostic .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., CCDC 1828960 in provides a model for brominated aryl-dioxaborolanes).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (; expected [M+H]: 365.01) .
Advanced Research Questions
How do the bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing (-I effect), which:
- Activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attacks .
- Stabilizes intermediates in Suzuki-Miyaura couplings, improving reaction yields.
The bromo substituent acts as a leaving group in coupling reactions. However, steric hindrance from the trifluoromethyl group may slow transmetalation steps. Comparative studies with non-halogenated analogs (e.g., ) show a 15–20% reduction in coupling efficiency due to steric effects .
How should researchers address contradictory data in spectroscopic characterization?
Contradictions often arise from impurities (e.g., residual solvents) or dynamic effects (e.g., rotamers in NMR). Mitigation strategies include:
- Variable-Temperature NMR : Resolve overlapping signals by cooling to -40°C (e.g., used this to distinguish diastereomers).
- DEPT-135 and HSQC : Differentiate quaternary carbons from CH/CH₂ groups in complex spectra.
- Cross-Validation : Use XRD ( ) or computational modeling (DFT) to confirm bond angles and torsional strain .
What are the best practices for handling hygroscopicity and air sensitivity?
This compound’s boronate ester is hygroscopic, leading to hydrolysis (evidenced by B-OH peaks at 3300 cm in IR). Recommended protocols:
- Storage : Under argon at 0–6°C in amber vials with molecular sieves ( ).
- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Quality Control : Monitor boronate stability via NMR; a sharp peak at δ 28–30 ppm indicates intact dioxaborolane .
Key Research Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
